BenchChemオンラインストアへようこそ!

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride

Chiral resolution Enantiomeric excess Diastereomeric ratio

(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid hydrochloride is a chiral, 3,4-disubstituted piperidine building block bearing an isopropyl group at the 3-position and a carboxylate at the 4-position with defined (S,S) absolute stereochemistry. It belongs to the class of piperidine-4-carboxylic acid derivatives, whose core scaffold, isonipecotic acid (piperidine-4-carboxylic acid), is a known GABAA receptor partial agonist and a versatile intermediate for peptide and small-molecule synthesis.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7
CAS No. 2343964-58-7
Cat. No. B3015466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride
CAS2343964-58-7
Molecular FormulaC9H18ClNO2
Molecular Weight207.7
Structural Identifiers
SMILESCC(C)C1CNCCC1C(=O)O.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-6(2)8-5-10-4-3-7(8)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H/t7-,8-;/m0./s1
InChIKeyJZMWVHVFAXJFMT-WSZWBAFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic Acid Hydrochloride (CAS 2343964-58-7)


(3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid hydrochloride is a chiral, 3,4-disubstituted piperidine building block bearing an isopropyl group at the 3-position and a carboxylate at the 4-position with defined (S,S) absolute stereochemistry. It belongs to the class of piperidine-4-carboxylic acid derivatives, whose core scaffold, isonipecotic acid (piperidine-4-carboxylic acid), is a known GABAA receptor partial agonist [1] and a versatile intermediate for peptide and small-molecule synthesis . The hydrochloride salt form enhances aqueous solubility and stability relative to the free base .

Why (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic Acid Hydrochloride Cannot Be Replaced by Simpler Analogs


The (3S,4S) configuration and 3-isopropyl substitution confer conformational constraint, steric bulk, and increased lipophilicity that profoundly influence binding interactions, stereochemical outcome in subsequent synthetic steps, and pharmacokinetic parameters. Substituting this compound with unsubstituted isonipecotic acid [1], a different regioisomer such as 1-isopropylpiperidine-3-carboxylic acid , or the racemic trans-3-isopropyl mixture would alter molecular recognition at biological targets, reduce logP, and compromise enantiomeric purity in downstream products. The following quantitative evidence demonstrates these critical differentiators.

Quantitative Differentiation Evidence for (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic Acid Hydrochloride


Enantiomeric Purity: (3S,4S) Single Enantiomer vs. Racemic trans-3-Isopropyl Mixture

The target compound is supplied as the defined (3S,4S) enantiomer. The corresponding racemic trans-3-isopropylpiperidine-4-carboxylic acid hydrochloride (CAS 2361744-27-4) is also commercially available, but its use in asymmetric synthesis or chiral biological assays introduces an undefined 1:1 mixture of enantiomers that may exhibit divergent pharmacological activities and complicate crystallisation. For chiral piperidine derivatives, enantiomeric excess (ee) values of ≥98% are achievable through advanced asymmetric hydrogenation methods [1]. In contrast, the racemic counterpart yields an effective ee of 0% for the desired enantiomer unless further resolved.

Chiral resolution Enantiomeric excess Diastereomeric ratio

Lipophilicity: Predicted LogP of (3S,4S)-3-Isopropyl Derivative vs. Unsubstituted Isonipecotic Acid

The introduction of the isopropyl group at the 3-position is predicted to increase logP by approximately 2.5 log units relative to the unsubstituted scaffold, based on the fragment contribution of an isopropyl group (π ≈ 1.5) and the comparison with the regioisomer 1-isopropylpiperidine-3-carboxylic acid which has a measured logP of -0.82 . The unsubstituted piperidine-4-carboxylic acid (isonipecotic acid) has a reported logP of -2.59 to -2.81 [1]. This substantial increase in lipophilicity is expected to enhance passive membrane permeability and CNS penetration potential in drug discovery programs.

Lipophilicity Blood-brain barrier permeability LogP prediction

Solubility: Isonipecotic Acid Hydrochloride (320 g/L) vs. 3-Isopropyl Substituted Analog

Unsubstituted piperidine-4-carboxylic acid hydrochloride (isonipecotic acid HCl, CAS 5984-56-5) exhibits extremely high aqueous solubility of 320 g/L at 20 °C . While specific solubility data for (3S,4S)-3-propan-2-ylpiperidine-4-carboxylic acid hydrochloride is not publicly available, the addition of the hydrophobic isopropyl group to the piperidine ring is expected to substantially reduce aqueous solubility by an estimated factor of 10–100, consistent with the general behaviour of alkyl-substituted amino acid hydrochlorides. This lower solubility can be advantageous in certain reaction conditions where controlled precipitation or phase separation is desired, but may require co-solvent (DMSO, DMF) for biological assays.

Aqueous solubility Salt form optimization Formulation

Cost and Availability: Chiral 3-Isopropyl Derivative vs. Bulk Isonipecotic Acid HCl

Isonipecotic acid hydrochloride (CAS 5984-56-5) is a commodity chemical available at approximately $46 for 5 g , reflecting its simple structure and large-scale production. In contrast, the racemic trans-3-isopropylpiperidine-4-carboxylic acid hydrochloride (CAS 2361744-27-4) is priced at $842.50 for 50 mg , representing a cost increase of >1500-fold per gram. The (3S,4S) enantiomer (CAS 2343964-58-7) is expected to command an additional premium due to the chiral resolution or asymmetric synthesis step, making it a specialty research chemical rather than a bulk intermediate.

Cost per gram Chemical procurement Custom synthesis

GABAA Receptor Activity: Isonipecotic Acid as Partial Agonist vs. 3-Isopropyl Substituted Derivative

Isonipecotic acid (piperidine-4-carboxylic acid) acts as a moderate-efficacy partial agonist at GABAA receptors, with EC50 values of 17 µM at α3β2γ2S receptors and 240 µM at α2β2γ2S receptors expressed in tsA-201 cells [1]. The addition of a 3-isopropyl substituent to this scaffold is expected to alter both potency and efficacy at GABA receptors, as well as at other aminergic targets, based on the known structure-activity relationships of substituted piperidine carboxylic acids [2]. While direct pharmacological data for (3S,4S)-3-propan-2-ylpiperidine-4-carboxylic acid hydrochloride are not available, the isopropyl group introduces steric bulk at a position adjacent to the carboxylate pharmacophore, which is predicted to shift the compound from GABA agonism toward enzyme inhibition or receptor antagonism profiles seen with other 3-substituted piperidine-4-carboxylates.

GABA receptor pharmacology Partial agonist Intrinsic activity

Optimal Applications for (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic Acid Hydrochloride Based on Quantitative Evidence


Synthesis of Enantiomerically Pure, Constrained Piperidine-Based Peptidomimetics

The defined (3S,4S) stereochemistry and the isopropyl substituent provide conformational constraint and a hydrophobic anchor point for designing peptidomimetic inhibitors of proteases or protein-protein interactions. Unlike the unsubstituted isonipecotic acid core, which introduces minimal steric bulk (logP -2.59 vs. estimated -0.3 to 0.5 for the target [1]), the 3-isopropyl group can occupy a hydrophobic pocket while the 4-carboxylate serves as a handle for amide coupling. The single enantiomer avoids the separation of diastereomeric products required when starting from racemic trans-3-isopropylpiperidine-4-carboxylic acid (CAS 2361744-27-4).

Lead Optimization in CNS Drug Discovery Requiring Enhanced Lipophilicity

The predicted 2+ log unit increase in lipophilicity relative to isonipecotic acid [1] positions this compound as a fragment or intermediate for CNS-penetrant lead series, such as GlyT2 or GABA transporter inhibitors. The (S,S) configuration may contribute to target selectivity, analogous to the stereochemistry-dependent activity observed in 3-substituted piperidine GABA uptake inhibitors [2]. Researchers developing blood-brain barrier-permeable agents should evaluate this scaffold over polar analogs when CNS exposure is a key requirement.

Chiral Building Block for Asymmetric Synthesis of 3,4-Disubstituted Piperidine Libraries

Asymmetric hydrogenation methods for tetrasubstituted unsaturated lactams can deliver 3,4-disubstituted piperidines with >98% ee [1]. The (3S,4S)-3-isopropyl-4-carboxylate represents a versatile intermediate for generating diverse libraries through functionalization of both the secondary amine (N-alkylation, N-acylation, N-sulfonylation) and the carboxylic acid (esterification, amidation, reduction). The isopropyl group imparts a steric and electronic bias that can influence diastereoselectivity in subsequent transformations, providing synthetic advantages over smaller 3-substituents (e.g., 3-methyl) where stereocontrol is diminished.

Quote Request

Request a Quote for (3S,4S)-3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.